4-乙氧基查耳酮

描述

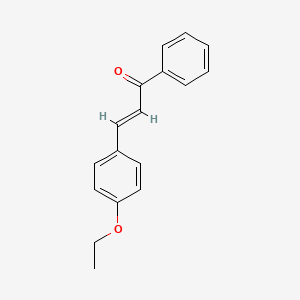

(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are characterized by the presence of an aromatic ketone and an enone structure

科学研究应用

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest due to their pharmacological properties.

Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Due to its biological activities, this compound is being explored for the development of new therapeutic agents

作用机制

Target of Action

4-Ethyloxychalcone, also known as NSC660296, is a bioactive flavonoid that has been implicated in a variety of biological activities Chalcones, the class of compounds to which 4-ethyloxychalcone belongs, have been shown to modulate a number of cancer cell lines, inhibit various pathological microorganisms and parasites, and control numerous signaling molecules and cascades related to disease modification .

Mode of Action

It has been found to exhibit significant glucose-lowering effects . This suggests that 4-Ethyloxychalcone may interact with targets involved in glucose metabolism, leading to decreased blood glucose levels .

Biochemical Pathways

Given its glucose-lowering effects, it is plausible that 4-ethyloxychalcone may influence pathways related to glucose metabolism

Pharmacokinetics

One study has reported that 4-ethyloxychalcone exhibits a significant glucose-lowering effect when administered orally . This suggests that the compound may have good oral bioavailability .

Result of Action

The administration of 4-Ethyloxychalcone has been shown to result in a significant decrease in fasting blood glucose levels . Furthermore, it has been observed to significantly lower the level of glycated hemoglobin (HbA1C) after 42 days of treatment . These results suggest that 4-Ethyloxychalcone may have potential as a hypoglycemic agent .

生化分析

Biochemical Properties

4-Ethyloxychalcone interacts with various enzymes and proteins, influencing biochemical reactions . For instance, it has been found to exhibit significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism . This interaction suggests that 4-Ethyloxychalcone may play a role in regulating blood glucose levels .

Cellular Effects

4-Ethyloxychalcone has been observed to have significant effects on various types of cells and cellular processes . For example, it has been found to lower fasting blood glucose levels in alloxan-induced diabetic rats, indicating its potential influence on cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Ethyloxychalcone involves its interactions with biomolecules at the molecular level . For instance, it has been found to inhibit α-glucosidase, suggesting a potential mechanism of action in the regulation of blood glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, 4-Ethyloxychalcone has been observed to produce a significant decrease in fasting blood glucose levels over a period of 42 days of treatment . This suggests that the effects of 4-Ethyloxychalcone may change over time, potentially due to factors such as the compound’s stability and degradation .

Dosage Effects in Animal Models

In animal models, the effects of 4-Ethyloxychalcone have been found to vary with different dosages . For example, it has been observed to produce a significant glucose-lowering effect in an oral glucose tolerance test, comparable with the standard glibenclamide .

Metabolic Pathways

4-Ethyloxychalcone is involved in metabolic pathways related to glucose metabolism, as suggested by its inhibition of α-glucosidase . This could potentially affect metabolic flux or metabolite levels .

准备方法

The synthesis of (2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization using solvents like dichloromethane and hexane .

化学反应分析

(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Cyclization: It can participate in cyclization reactions to form heterocyclic compounds like pyrazolines and isoxazoles.

相似化合物的比较

(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one can be compared with other chalcone derivatives, such as:

(2E)-1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one: This compound has similar structural features but includes a fluorine atom, which can enhance its biological activity and stability.

(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one: This derivative has additional methoxy groups, which can influence its solubility and reactivity.

(E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: The presence of a chlorine atom can affect the compound’s electronic properties and biological activity.

These comparisons highlight the unique features of (2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one, such as its specific substituents and their impact on its chemical and biological properties.

生物活性

(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one, commonly referred to as 4-Ethyloxychalcone, is a member of the chalcone family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of (2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one features a phenylpropene backbone with an ethoxy substituent on one of the phenyl rings. The presence of the enone functional group contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that 4-Ethyloxychalcone exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases. A study demonstrated that this compound effectively reduced cell viability in breast cancer MCF-7 cells with an IC50 value of approximately 15 µM.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that 4-Ethyloxychalcone exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

In terms of anti-inflammatory activity, 4-Ethyloxychalcone has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests a potential mechanism for reducing inflammation-related diseases .

The biological effects of (2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes involved in metabolic pathways, influencing biochemical reactions related to inflammation and cancer progression.

- Cellular Effects : It affects cellular processes such as apoptosis, proliferation, and differentiation, particularly in cancer cells.

- Molecular Pathways : It modulates signaling pathways associated with oxidative stress and inflammation, contributing to its therapeutic effects .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of 4-Ethyloxychalcone on human cervical cancer cells (HeLa). The treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis markers after 48 hours of exposure. Flow cytometry analysis confirmed significant cell cycle arrest at the G0/G1 phase .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of 4-Ethyloxychalcone significantly reduced paw edema compared to control groups. Histopathological examination revealed decreased leukocyte infiltration and tissue damage, supporting its anti-inflammatory potential .

Comparative Analysis with Similar Compounds

The biological activity of (2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one can be compared with other chalcone derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminoantipyrine | Pyrazole ring, amino group | Analgesic, anti-inflammatory |

| Phenylbutazone | Pyrazole ring, butyric acid side chain | Anti-inflammatory, analgesic |

| 3-Methylpyrazole | Methyl group on pyrazole | Antifungal, potential anticancer |

This table highlights the structural diversity within the chalcone family and their associated biological activities.

属性

IUPAC Name |

(E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-19-16-11-8-14(9-12-16)10-13-17(18)15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJALCOAMMGTJD-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。